2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile
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Overview
Description
2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile, also known as XAV-939, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit Wnt/β-catenin signaling, a pathway that plays an important role in various biological processes, including embryonic development, tissue homeostasis, and tumorigenesis. In
Scientific Research Applications
2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. In cancer research, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to inhibit the growth and proliferation of cancer cells by suppressing the Wnt/β-catenin signaling pathway, which is known to promote tumor growth and metastasis. In osteoporosis research, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to increase bone mass and strength by promoting osteoblast differentiation and inhibiting osteoclast differentiation. In Alzheimer's disease research, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.
Mechanism Of Action
2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile inhibits the Wnt/β-catenin signaling pathway by targeting the enzyme tankyrase, which is responsible for the degradation of axin, a key component of the pathway. By inhibiting tankyrase, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile stabilizes axin and promotes its interaction with β-catenin, leading to the degradation of β-catenin and the inhibition of downstream signaling.
Biochemical and Physiological Effects:
2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to have a variety of biochemical and physiological effects, depending on the specific disease model and cell type. In cancer cells, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth and metastasis. In osteoblasts, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to promote differentiation and mineralization, leading to increased bone mass and strength. In Alzheimer's disease models, 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been shown to reduce amyloid-beta accumulation and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile for lab experiments is its specificity for the Wnt/β-catenin signaling pathway, which allows for precise manipulation of this pathway without affecting other signaling pathways. 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile is also readily available and has been optimized for high yields and purity, making it a convenient tool for scientific research. However, one limitation of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile is its potential off-target effects, which may affect other cellular processes and lead to unintended consequences.
Future Directions
There are many potential future directions for the study of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile. One area of research is the development of more potent and selective inhibitors of tankyrase, which may have improved therapeutic efficacy and fewer off-target effects. Another area of research is the investigation of the role of Wnt/β-catenin signaling in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Additionally, the combination of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile with other therapeutic agents may have synergistic effects and improve therapeutic outcomes.
Synthesis Methods
The synthesis of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile involves the reaction of 2-(phenylsulfonyl)acetonitrile with 3-(4-methylpiperazin-1-yl)quinoxalin-2-amine in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using a reducing agent. The synthesis of 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile has been optimized for high yields and purity, making it readily available for scientific research.
properties
IUPAC Name |
2-(benzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-25-11-13-26(14-12-25)21-20(23-17-9-5-6-10-18(17)24-21)19(15-22)29(27,28)16-7-3-2-4-8-16/h2-10,19H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBMQVYNRNQFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>61.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26671563 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile |
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